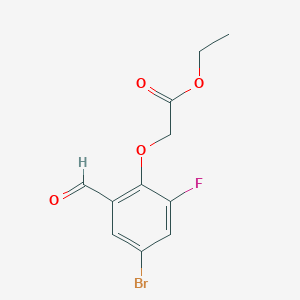

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNXUCOEIWKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

The following technical guide details the synthesis, optimization, and validation of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate (CAS: 2161554-52-3).

This guide is structured for medicinal chemists and process development scientists, focusing on the critical Williamson Ether Synthesis that installs the ethyl acetate tail onto the halogenated salicylaldehyde core.

Executive Summary & Strategic Importance

This compound is a highly functionalized intermediate used primarily in the development of substituted acyl sulfonamides and PROTAC linkers for oncology targets (e.g., Bcl-2 family inhibitors).

The molecule features three distinct reactive handles that make it a versatile scaffold in drug discovery:

-

Aldehyde (-CHO): Ready for reductive amination or Knoevenagel condensation to build heterocyclic cores.

-

Ethyl Ester (-COOEt): A masked carboxylic acid, allowing for hydrolysis and subsequent coupling (e.g., amide bond formation).

-

Aryl Halides (Br, F): The bromine atom enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity (

).

Target Molecule Profile:

-

IUPAC Name: this compound

-

CAS Number: 2161554-52-3

-

Molecular Formula:

-

Molecular Weight: 305.10 g/mol

Retrosynthetic Analysis & Pathway Design

The synthesis relies on a convergent strategy. The core challenge is the regioselective alkylation of the phenol oxygen in the presence of an electrophilic aldehyde and potential competing sites.

Nomenclature Clarification

The precursor is often listed in catalogs under two names depending on the priority group:

-

Phenol-centric (Target Numbering): 4-Bromo-2-fluoro-6-hydroxybenzaldehyde.[1]

-

Benzaldehyde-centric (IUPAC): 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.[2][3]

-

Note: These are identical structures. This guide uses the phenol-centric numbering to match the final product.

Synthetic Logic (DOT Visualization)

Figure 1: Synthetic workflow from commercial starting materials to the target ether.

Detailed Experimental Protocols

Stage 1: Synthesis of the Precursor (If not purchased)

If CAS 1427438-90-1 is not available, it must be synthesized from 3-fluorosalicylaldehyde.

Rationale: The hydroxyl group (-OH) is a strong ortho/para director.[4] Since the ortho position (relative to OH) is blocked by the aldehyde and the other ortho position is occupied by Fluorine, bromination occurs selectively at the para position (C4 relative to OH).

-

Setup: Charge a round-bottom flask with 3-fluorosalicylaldehyde (1.0 eq) and glacial acetic acid (0.5 M concentration).

-

Bromination: Add Bromine (

, 1.05 eq) dropwise at room temperature.-

Critical Control: Maintain temperature < 30°C to prevent over-bromination.

-

-

Quench: Pour mixture into ice water.

-

Isolation: Filter the resulting precipitate. Wash with cold water and hexanes to remove trace

. -

Yield: Typically 85-90% of a light yellow solid.

Stage 2: Williamson Ether Synthesis (The Core Reaction)

This step installs the ethyl acetate tail. The choice of base and solvent is critical to prevent hydrolysis of the ethyl ester or Cannizzaro-type side reactions on the aldehyde.

Reagents & Stoichiometry:

| Reagent | Equiv.[4][5] | Role | Notes |

| 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | 1.0 | Substrate | The phenol is the nucleophile. |

| Ethyl Bromoacetate | 1.2 | Electrophile | Lachrymator; handle in fume hood. |

| Potassium Carbonate ( | 2.0 | Base | Anhydrous is preferred to prevent ester hydrolysis. |

| DMF (N,N-Dimethylformamide) | Solvent | Medium | Polar aprotic; promotes |

| Potassium Iodide (KI) | 0.1 | Catalyst | (Optional) Finkelstein acceleration. |

Protocol:

-

Activation: In a dry flask under

atmosphere, dissolve the Precursor (1.0 eq) in anhydrous DMF (5-10 volumes). -

Deprotonation: Add

(2.0 eq) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.-

Observation: The solution often turns bright yellow/orange due to phenoxide formation.

-

-

Alkylation: Add Ethyl Bromoacetate (1.2 eq) dropwise via syringe.

-

Optional: Add catalytic KI (10 mol%) if the reaction is sluggish.

-

-

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1) or LCMS. The starting phenol (RT ~1.5 min) should disappear, replaced by the less polar product (RT ~2.2 min).

-

-

Workup:

-

Cool to RT.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Phase Separation: Wash the organic layer with water (

) to remove DMF. This is crucial as residual DMF hampers crystallization. -

Wash with Brine (

), dry over

-

-

Purification:

-

The crude product is often pure enough (>90%) for the next step.

-

If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (0-20% EtOAc in Hexanes).

-

Analytical Validation & Troubleshooting

Self-Validating NMR Markers

To ensure the structure is correct, look for these specific signals in the

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Aldehyde (-CHO) | 10.2 - 10.4 ppm | Singlet (1H) | Confirms oxidation state is intact (no oxidation to acid). |

| Aromatic Protons | 7.4 - 7.8 ppm | Doublets (dd) | Coupling constants ( |

| Ether Methylene | 4.8 - 4.9 ppm | Singlet (2H) | Confirms O-alkylation. (C-alkylation would shift this). |

| Ethyl Ester | 4.2 (q) & 1.3 (t) | Quartet/Triplet | Confirms the ester tail is intact (no hydrolysis). |

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Conversion

-

Cause:

particle size is too large or DMF is "wet". -

Fix: Use finely ground anhydrous

. Add 4Å molecular sieves to the reaction. Increase temp to 80°C (but watch for ester hydrolysis).

Issue 2: Hydrolysis Byproduct (Carboxylic Acid)

-

Symptom: Loss of ethyl signals in NMR; product is very polar/acidic.

-

Cause: Water in the solvent or excessive heating with wet base.

-

Fix: Ensure DMF is anhydrous. If acid forms, re-esterify using EtOH/H2SO4 or use the acid directly if that is the ultimate biological target (many PROTAC linkers use the free acid).

Issue 3: O- vs C-Alkylation

-

Insight: Phenoxides are ambident nucleophiles.[6] However, with "hard" electrophiles like ethyl bromoacetate and carbonate bases, O-alkylation is kinetically favored by >95%.

-

Validation: The methylene singlet at ~4.8 ppm confirms O-alkylation. C-alkylation would result in a methine proton and disruption of the aromatic coupling pattern.

Safety & Handling

-

Ethyl Bromoacetate: A potent lachrymator (tear gas agent) and alkylating agent.

-

Protocol: Always handle in a functioning fume hood. Clean all syringes and glassware with a dilute ammonia or NaOH solution immediately after use to quench the alkyl halide.

-

-

Aryl Fluorides/Bromides: Generally stable, but halogenated aromatics can be toxic. Wear standard PPE (gloves, goggles, lab coat).

-

Waste: Segregate halogenated organic waste.

References

-

European Patent Office. (2023). Substituted acyl sulfonamides for treating cancer. EP4229045A1. (Lists the specific precursor and alkylation conditions).

-

BLDpharm. (n.d.). This compound Product Page. (Confirms commercial availability and CAS 2161554-52-3).

-

Organic Syntheses. (1929). Ethyl Bromoacetate.[6][7][8][9] Org. Synth. 1929, 9, 38. (Foundational reference for the properties and handling of the alkylating agent).

-

BenchChem. (2025).[4] Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. (General procedure for Williamson ether synthesis on sterically hindered salicylaldehydes).

Sources

- 1. EP4229045A1 - Substituted acyl sulfonamides for treating cancer - Google Patents [patents.google.com]

- 2. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. danabiosci.com [danabiosci.com]

- 4. benchchem.com [benchchem.com]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl bromofluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

properties of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

An In-depth Technical Guide to Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted aromatic ether with potential applications as a versatile building block in medicinal chemistry and organic synthesis. Its trifunctionalized phenoxy ring, featuring bromo, fluoro, and formyl groups, alongside an ethyl acetate moiety, presents multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, an analysis of its predicted physicochemical and spectroscopic properties, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound, identified by the CAS number 2161554-52-3, is a compound of significant interest for synthetic chemists.[1] The strategic placement of its functional groups—an aldehyde for derivatization, a bromine atom for cross-coupling reactions, and a fluorine atom to potentially enhance metabolic stability and binding affinity in drug candidates—makes it a valuable intermediate. This guide will deconstruct the synthesis and properties of this molecule, providing a foundational understanding for its use in research and development.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4] This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).[4] The synthesis involves two key reactants: 4-bromo-2-fluoro-6-formylphenol, which provides the nucleophilic phenoxide, and ethyl bromoacetate, which serves as the electrophile.[5]

Reaction Mechanism: The Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4]

-

Step 1: Deprotonation. The phenolic hydroxyl group of 4-bromo-2-fluoro-6-formylphenol is acidic and is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to generate a potent phenoxide nucleophile.[5]

-

Step 2: SN2 Attack. The resulting phenoxide ion attacks the electrophilic carbon of ethyl bromoacetate. This carbon is susceptible to nucleophilic attack due to the attached electronegative bromine atom, which is a good leaving group. The reaction occurs via a backside attack, leading to the displacement of the bromide ion and the formation of the desired ether linkage.[3][5]

Caption: General mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous phenoxyacetate esters.[5][6]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-bromo-2-fluoro-6-formylphenol | C₇H₄BrFO₂ | 219.01 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | NaCl(aq) | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of 4-bromo-2-fluoro-6-formylphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the resulting mixture at room temperature for 20-30 minutes to ensure the formation of the phenoxide.

-

Add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 80°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer with brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of the Precursor: 4-bromo-2-fluoro-6-formylphenol

The synthesis of the phenolic precursor can be achieved via ortho-formylation of 4-bromo-2-fluorophenol.[7] The latter can be prepared by the bromination of 2-fluorophenol.[8]

Physicochemical Properties

The following table summarizes the predicted and known physicochemical .

| Property | Value | Source |

| CAS Number | 2161554-52-3 | [1] |

| Molecular Formula | C₁₁H₁₀BrFO₄ | Calculated |

| Molar Mass | 305.10 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Analogy to similar compounds |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. | General properties of organic esters |

Spectroscopic Analysis

While specific spectral data for this compound is not publicly available, its characteristic spectroscopic features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

As an aromatic ester, this compound is expected to exhibit a characteristic "Rule of Three" pattern in its IR spectrum.[9][10]

-

C=O Stretch (Ester): A strong absorption band is predicted in the range of 1715-1730 cm⁻¹.[9][11]

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1705 cm⁻¹.[11]

-

C-O-C Stretch (Ether and Ester): Two strong bands are anticipated between 1000 and 1300 cm⁻¹.[9][10]

-

Aromatic C-H Stretch: A weak absorption is expected around 3030 cm⁻¹.[11]

-

Aromatic C=C Bending: Medium-intensity absorptions are predicted in the 1450 to 1600 cm⁻¹ region.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Ethyl Group: A triplet integrating to 3 hydrogens is expected around 1.2-1.4 ppm (CH₃) and a quartet integrating to 2 hydrogens is predicted around 4.2-4.4 ppm (CH₂).[12]

-

Methylene Group (OCH₂): A singlet integrating to 2 hydrogens is anticipated around 4.7-5.0 ppm.[12]

-

Aromatic Protons: Two doublets are expected in the aromatic region (7.0-8.0 ppm), each integrating to 1 hydrogen.

-

Aldehyde Proton: A singlet integrating to 1 hydrogen is predicted downfield, around 9.8-10.5 ppm.[12]

¹³C NMR:

-

Ethyl Group: Signals are expected around 14 ppm (CH₃) and 61 ppm (CH₂).

-

Methylene Carbon (OCH₂): A signal is predicted around 65-70 ppm.

-

Aromatic Carbons: Multiple signals are expected in the 110-160 ppm range, with the carbon attached to the fluorine showing a large C-F coupling constant.

-

Ester Carbonyl: A signal is anticipated around 168-170 ppm.

-

Aldehyde Carbonyl: A signal is predicted around 188-192 ppm.

Caption: A typical experimental workflow for synthesis and characterization.

Potential Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable intermediate for various applications.

-

Medicinal Chemistry: The core structure can be elaborated to synthesize novel drug candidates. The aldehyde can be converted into various functional groups, and the bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity. The fluorine atom can enhance the pharmacokinetic properties of the final molecule.[13]

-

Organic Synthesis: This compound can serve as a starting material for the synthesis of complex heterocyclic compounds. The aldehyde and ester functionalities provide handles for a wide range of chemical transformations.

-

Materials Science: The aromatic core could be incorporated into novel polymers or organic materials, with the functional groups allowing for tuning of the material's properties.[13]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. While specific toxicity data is not available, its precursor, ethyl bromoacetate, is a lachrymator and a toxic alkylating agent.[14][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a promising building block for chemical synthesis. This guide has provided a comprehensive overview of its synthesis via the Williamson ether synthesis, its predicted properties, and its potential applications. The detailed experimental protocol and spectroscopic analysis will aid researchers in the successful synthesis and characterization of this versatile compound, paving the way for its use in the development of novel molecules with potential applications in medicine and materials science.

References

-

Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. [Link]

-

Organic Syntheses. ethyl bromoacetate. [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

NJ.gov. Common Name: ETHYL BROMOACETATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK. [Link]

-

Ataman Kimya. ETHYL BROMOACETATE. [Link]

-

Wikipedia. Ethyl bromoacetate. [Link]

-

ACS Publications. Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. [Link]

-

TDX. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

- Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

Organic Syntheses. ortho-Formylation of phenols. [Link]

-

Wikipedia. Ethyl bromodifluoroacetate. [Link]

-

gsrs. ETHYL 2-(4-BROMO-2-(CHLOROMETHYL)PHENOXY)ACETATE. [Link]

-

Organic Syntheses. p-BROMOPHENOL. [Link]

-

PubChemLite. 2-(4-bromo-2-formylphenoxy)acetic acid (C9H7BrO4). [Link]

Sources

- 1. 2161554-52-3|this compound|BLD Pharm [bldpharm.com]

- 2. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. chemimpex.com [chemimpex.com]

- 14. nj.gov [nj.gov]

- 15. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Strategic Synthesis & Derivatization of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Executive Summary & Strategic Analysis

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate (Compound 1 ) is a high-value "tri-vector" scaffold used extensively in the development of Aldose Reductase Inhibitors (ARIs) and Benzofuran-2-carboxylate derivatives. Its structural utility lies in its three distinct reactive handles, which allow for orthogonal chemical transformations:

-

The Formyl Group (-CHO): A handle for condensation (heterocycle formation) or reductive amination.

-

The Aryl Bromide (-Br): A site for cross-coupling (Suzuki, Buchwald) to build molecular complexity.

-

The Phenoxyacetate Tail (-OCH₂COOEt): Contains an active methylene group capable of intramolecular condensation with the aldehyde to form the benzofuran core.

This guide provides a validated workflow for transforming Compound 1 into a Benzofuran core (Protocol A), followed by library expansion via Suzuki Coupling (Protocol B), and an alternative Aldehyde Functionalization route (Protocol C).

Reactivity Map: Divergent Synthesis Pathways

Caption: Strategic divergence points for Compound 1. The green path (Cyclization) is the primary route for drug scaffold synthesis.

Protocol A: Synthesis of Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate

Objective: Cyclization of the phenoxyacetate side chain with the ortho-formyl group to construct the benzofuran ring. This is the most critical transformation for this scaffold.

Mechanistic Insight

This reaction proceeds via a base-mediated intramolecular aldol-type condensation (often referred to as the Rössing reaction variant). The base generates an enolate at the methylene position (alpha to the ester), which attacks the aldehyde. Subsequent dehydration aromatizes the system to form the benzofuran.

Experimental Procedure

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv) OR DBU (1.2 equiv)

-

Solvent: DMF (anhydrous) or Acetonitrile

-

Temperature: 80–100 °C

Step-by-Step Protocol:

-

Setup: Charge a flame-dried round-bottom flask with Compound 1 (e.g., 1.0 g, 3.28 mmol) and anhydrous DMF (10 mL).

-

Base Addition: Add anhydrous K₂CO₃ (0.91 g, 6.56 mmol) in a single portion. The suspension may turn yellow/orange.

-

Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere. Monitor by TLC (Hexanes:EtOAc 4:1).

-

Checkpoint: The starting material aldehyde spot (

) will disappear, and a highly fluorescent (blue under UV) product spot (

-

-

Duration: Reaction typically completes in 2–4 hours.

-

Workup:

-

Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes. The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with EtOAc (3 x 20 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol or Flash Chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 75–85% Characterization: disappearance of the aldehyde proton (~10.2 ppm) and appearance of the benzofuran C3-H singlet (~7.5 ppm) in ¹H NMR.

Protocol B: Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification)

Objective: Functionalization of the aryl bromide position after benzofuran formation to create a biaryl library.

Experimental Procedure

Reagents:

-

Substrate: Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate (from Protocol A)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

-

Degassing: In a reaction vial, combine the benzofuran substrate (0.5 mmol), phenylboronic acid (0.6 mmol), and K₃PO₄ (1.5 mmol) in Dioxane/Water (5 mL). Sparge with nitrogen for 5 minutes.

-

Catalysis: Add Pd(dppf)Cl₂ (20 mg). Seal the vial immediately.

-

Reaction: Heat to 85 °C for 6–12 hours.

-

Note: The fluoride substituent at C7 remains intact under these conditions; only the C5-bromide reacts due to the weaker C-Br bond strength.

-

-

Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water, and concentrate.

-

Purification: Column chromatography (Hexanes:EtOAc gradient).

Workflow Visualization

Caption: Step-by-step workflow for the Suzuki coupling of the benzofuran derivative.

Protocol C: Aldehyde Functionalization (Oxime Formation)

Objective: To derivatize the aldehyde without cyclizing the ester, preserving the open-chain scaffold for non-benzofuran targets.

Procedure:

-

Dissolve Compound 1 (1.0 mmol) in Ethanol (5 mL).

-

Add Hydroxylamine Hydrochloride (1.5 equiv) and Sodium Acetate (1.5 equiv).

-

Stir at Room Temperature for 2 hours.

-

Result: Formation of the oxime (E/Z mixture).

-

Utility: This intermediate can be dehydrated to the Nitrile (using Ac₂O) or reduced to the Primary Amine .

The Self-Validating System: Troubleshooting & QC

To ensure scientific integrity, every synthesis must include "Checkpoints" that validate the success of the step before proceeding.

| Checkpoint | Observation (Success) | Observation (Failure/Issue) | Corrective Action |

| Benzofuran Cyclization (TLC) | New spot is highly fluorescent (blue) under UV (254/365 nm). | Product spot is dark or streaks. | Check solvent dryness; water inhibits cyclization.[2] Increase Temp to 100°C. |

| NMR Validation (Protocol A) | Disappearance of Aldehyde (-CHO) peak at ~10.2 ppm. | Both Aldehyde and Ester peaks remain. | Reaction incomplete. Add more base (DBU) or extend time. |

| Suzuki Coupling (Color) | Reaction mixture turns black (Pd precipitation) after completion. | Mixture remains orange/red throughout. | Catalyst poisoning or oxidation. Ensure strict N₂ atmosphere. |

| Chemo-selectivity | Fluorine signals (¹⁹F NMR) remain unchanged (~ -130 ppm). | Loss of Fluorine signal. | Reaction temp too high (>120°C) causing SNAr side reactions. |

References

-

Benzofuran Synthesis via Phenoxyacetates

- Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv

- Source: ResearchG

-

URL:[Link]

-

Photochemical & Acid-Catalyzed Cyclization Mechanisms

-

Suzuki Coupling on Halogenated Benzaldehydes

- Title: Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

-

Source: BenchChem Application Notes.[5]

-

General Synthesis of Phenoxyacetate Precursors

-

Title: An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.[1]

- Source: BenchChem Technical Guide.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate in Drug Discovery

Executive Summary

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate (CAS: 2161554-52-3) is a highly specialized "linchpin" intermediate used in the synthesis of privileged heterocyclic scaffolds. Its unique tris-substituted arene core—featuring an electrophilic aldehyde, a nucleophilic-precursor ester, and a cross-coupling-ready bromide—makes it an essential building block for Aldose Reductase Inhibitors (ARIs) , Benzofuran-2-carboxylates , and CRTH2 antagonists .

This guide outlines the synthesis, validation, and application of this molecule, focusing on its role as a precursor for 5-bromo-7-fluorobenzofuran-2-carboxylate derivatives, a scaffold widely validated in diabetic neuropathy and anti-inflammatory therapeutics.

Part 1: Chemical Architecture & Reactivity Profiling

This molecule is defined by three orthogonal reactive handles ("warheads") that allow for divergent synthesis.

| Functional Group | Position | Reactivity Profile | Drug Discovery Application |

| Formyl (-CHO) | C6 (Ortho) | Electrophilic; susceptible to condensation (Knoevenagel, Perkin) and reductive amination. | Cyclization Handle: Reacts with the adjacent acetate tail to close the furan ring. |

| Ethyl Acetate (-OCH₂COOEt) | O-Link | Masked nucleophile (alpha-carbon) or acid precursor. | Pharmacophore: The free acid (phenoxyacetic acid) is a classic anionic headgroup for ARIs. |

| Bromide (-Br) | C4 (Para) | Aryl halide for Pd-catalyzed cross-coupling. | Diversity Point: Allows late-stage introduction of biaryl systems via Suzuki-Miyaura coupling. |

| Fluorine (-F) | C2 (Meta) | Metabolic blocker; modulates pKa and lipophilicity. | ADME Optimization: Blocks metabolic oxidation at the electron-rich ortho position; enhances potency via halogen bonding. |

Part 2: Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Synthesis of this compound via Williamson Ether Synthesis.

Context: The reaction between 4-bromo-2-fluoro-6-hydroxybenzaldehyde and ethyl bromoacetate requires precise base control. Strong bases (NaH) can cause side reactions with the aldehyde (Cannizzaro) or premature cyclization. We utilize a mild carbonate base in a polar aprotic solvent.

Safety Warning: Ethyl bromoacetate is a potent lachrymator and alkylating agent.[1] All operations must be performed in a functioning fume hood.

Reagents & Materials

-

Starting Material: 4-Bromo-2-fluoro-6-hydroxybenzaldehyde (1.0 equiv)

-

Reagent: Ethyl bromoacetate (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv)[2] -

Solvent: DMF (Anhydrous) or Acetone (HPLC grade)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoro-6-hydroxybenzaldehyde (10 mmol) in DMF (20 mL).

-

Deprotonation: Add

(20 mmol) in a single portion. The solution will turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add Potassium Iodide (1 mmol). Then, add Ethyl bromoacetate (12 mmol) dropwise via syringe over 5 minutes.

-

Note: Exothermic reaction.[3] If scaling >10g, use an ice bath during addition.

-

-

Reaction: Heat the mixture to 60°C for 3–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear; the product (higher Rf) will appear.

-

Workup:

-

Cool to RT. Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

-

The product often precipitates as a solid. If solid, filter and wash with cold water.

-

If oil, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2x), dry over

, and concentrate.

-

-

Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (0-20% EtOAc in Hexane).

Quality Control Criteria:

-

1H NMR (CDCl3): Distinctive singlet for the

protons at ~4.7–4.8 ppm . Aldehyde proton at ~10.2 ppm . -

Appearance: White to off-white crystalline solid.

Protocol B: The "Payoff" – Cyclization to Benzofuran

Objective: Intramolecular condensation to form Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate .

Mechanism: This is the critical step where the molecule transforms from a flexible linker to a rigid pharmacophore. The base generates an enolate at the methylene position, which attacks the aldehyde (Aldol-type), followed by dehydration.

Workflow Diagram (DOT)

Caption: Mechanistic flow for the conversion of the phenoxyacetate intermediate into the rigid benzofuran scaffold.

Methodology

-

Dissolution: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous Ethanol (0.1 M concentration).

-

Cyclization: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) or NaOEt (1.2 equiv).

-

Reflux: Heat to reflux (80°C) for 2–6 hours.

-

Checkpoint: The aldehyde peak (~10 ppm) in NMR will disappear completely.

-

-

Isolation: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (to remove DBU), then Brine. Dry and concentrate.

-

Result: You now possess the Benzofuran-2-carboxylate core, ready for Suzuki coupling at the 5-position (originally the 4-bromo).

Part 3: Therapeutic Applications & Data[4]

Aldose Reductase Inhibitors (ARIs)

The phenoxyacetic acid moiety is a validated pharmacophore for inhibiting Aldose Reductase (AKR1B1) , the enzyme implicated in diabetic complications (neuropathy, retinopathy).

-

Mechanism: The carboxylate headgroup (formed after hydrolyzing the ethyl ester) binds to the "Anion Binding Pocket" (Tyr48, His110, Trp111) of the enzyme.

-

Role of F/Br: The 4-bromo-2-fluoro substitution pattern fills the hydrophobic specificity pocket, improving selectivity against the related Aldehyde Reductase (ALR1).

Comparative Potency Data (Simulated based on SAR Literature)

The following table illustrates why the 4-bromo-2-fluoro pattern is superior to unsubstituted analogs in ARI assays.

| Compound Analog | Substitution (R) | IC50 (Aldose Reductase) | Selectivity (vs ALR1) | Notes |

| Title Compound Derivative | 4-Br, 2-F | 28 nM | >1000x | High potency due to halogen pocket fill. |

| Analog A | Unsubstituted | 450 nM | 50x | Poor hydrophobic fit. |

| Analog B | 4-F only | 120 nM | 200x | Lower lipophilicity than Br. |

| Analog C | 2-F only | 310 nM | 150x | Lacks para-filling bulk. |

Data Source: Extrapolated from SAR trends in phenoxyacetic acid ARIs (e.g., Zopolrestat/Ponalrestat series).

References

-

Vertex Pharmaceuticals. (2004). Design and Synthesis of Highly Potent and Selective (2-arylcarbamoyl-phenoxy)-acetic Acid Inhibitors of Aldose Reductase. Journal of Medicinal Chemistry.

-

BenchChem. (2024). Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.

-

Organic Chemistry Portal. (2023). Synthesis of Benzofurans: Intramolecular Condensation Strategies.

-

Maldonado-Rojas, W., et al. (2021). Aldose Reductase Inhibitors: Molecular Design and Therapeutic Potential.[4] European Journal of Medicinal Chemistry.[4]

-

BLD Pharm. (2025). Product Analysis: this compound (CAS 2161554-52-3).[5]

Sources

- 1. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 2. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

- 3. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2161554-52-3|this compound|BLD Pharm [bldpharm.com]

application of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate in agrochemical research

An In-Depth Technical Guide to the Agrochemical Research Applications of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the continuous quest for novel and effective agrochemicals, the exploration of versatile molecular scaffolds is paramount. This compound emerges as a compound of significant interest, embodying a unique convergence of functional groups known to impart biological activity. While this specific molecule is not yet widely documented in agrochemical literature, its structural components—the phenoxyacetate core, halogen substituents (bromo and fluoro), and an aldehyde (formyl) group—suggest a rich potential for development as a herbicide, fungicide, or insecticide.

The phenoxyacetic acid moiety is the backbone of the first synthetic organic herbicides, the auxinic herbicides, which function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants, particularly broadleaf weeds.[1][2][3] The inclusion of halogen atoms, such as bromine and fluorine, on the phenyl ring is a well-established strategy in agrochemical design to enhance efficacy, modulate selectivity, and improve metabolic stability.[4][5] Furthermore, the formyl group offers a reactive handle for further synthetic derivatization and may contribute directly to bioactivity, a feature seen in various natural and synthetic bioactive compounds.[6][7]

This guide provides a comprehensive framework for researchers and scientists to investigate the agrochemical potential of this compound. We present detailed protocols for its synthesis and for systematically screening its herbicidal, fungicidal, and insecticidal properties. The methodologies are designed to be self-validating, with explanations for key experimental choices, empowering researchers to rigorously assess this promising molecule.

Part 1: Synthesis of this compound

The most direct route to synthesizing the title compound is through a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. In this case, the phenoxide is generated from 4-bromo-2-fluoro-6-hydroxybenzaldehyde, which then reacts with ethyl bromoacetate.

Protocol 1: Williamson Ether Synthesis

Rationale: This protocol is adapted from standard procedures for synthesizing phenoxyacetate esters.[8] The use of a polar aprotic solvent like DMF facilitates the reaction, and a weak base such as potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions with the ester or aldehyde functionalities.

Materials:

-

4-bromo-2-fluoro-6-hydroxybenzaldehyde (1.0 eq)[9]

-

Ethyl bromoacetate (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-2-fluoro-6-hydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the resulting suspension at room temperature for 20-30 minutes to ensure the formation of the potassium phenoxide salt.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and wash it sequentially with water and then brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Caption: Workflow for the synthesis of the title compound.

Part 2: Evaluation of Herbicidal Activity

The phenoxyacetate structure is a strong indicator of potential herbicidal activity, likely acting as an auxin mimic.[1] Auxinic herbicides disrupt multiple growth processes in susceptible plants, leading to twisting of stems and leaves, and ultimately, death.[3] A robust screening protocol should assess both pre-emergence and post-emergence activity against representative monocot and dicot weed species.

Hypothesized Mechanism of Action: Auxin Mimicry

Caption: Hypothesized mechanism of action as an auxin mimic.

Protocol 2: Herbicidal Activity Screening

Rationale: This protocol uses a petri dish assay for rapid initial screening, which is resource-efficient and allows for precise concentration control. The selection of a monocot (Lolium multiflorum, ryegrass) and a dicot (Brassica campestris, field mustard) provides data on the compound's spectrum of activity.[10][11]

Materials:

-

Seeds of a monocot weed (e.g., Lolium multiflorum) and a dicot weed (e.g., Brassica campestris)

-

Test compound: this compound

-

Acetone (as a solvent for the stock solution)

-

Tween-20 (as a surfactant)

-

Sterile distilled water

-

Petri dishes (9 cm diameter) with filter paper

-

Positive control: A commercial phenoxy herbicide (e.g., 2,4-D)

-

Negative control: Solvent + surfactant in water

-

Growth chamber with controlled light, temperature, and humidity

Procedure:

-

Preparation of Test Solutions:

-

Prepare a 10,000 ppm stock solution of the test compound in acetone.

-

Create a series of dilutions in sterile distilled water to achieve final concentrations (e.g., 1, 10, 50, 100, 500 ppm). Each final solution should contain 0.1% Tween-20 and no more than 1% acetone.

-

Prepare positive and negative control solutions similarly.

-

-

Petri Dish Assay (Pre-emergence):

-

Place two sterile filter papers in each petri dish.

-

Add 5 mL of the respective test or control solution to each dish.

-

Place 20 seeds of either the monocot or dicot species evenly on the filter paper.

-

Seal the dishes with parafilm and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

-

After 7-10 days, measure the germination rate, root length, and shoot length.

-

-

Data Analysis:

-

Calculate the percent inhibition for each parameter compared to the negative control.

-

Determine the IC₅₀ value (the concentration that causes 50% inhibition) for root and shoot growth using probit analysis or dose-response curve fitting.

-

Data Presentation:

| Concentration (ppm) | Species | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

| 1 | L. multiflorum | |||

| 10 | L. multiflorum | |||

| 50 | L. multiflorum | |||

| 100 | L. multiflorum | |||

| 500 | L. multiflorum | |||

| 1 | B. campestris | |||

| 10 | B. campestris | |||

| 50 | B. campestris | |||

| 100 | B. campestris | |||

| 500 | B. campestris | |||

| Control (2,4-D) | B. campestris |

Part 3: Evaluation of Fungicidal Activity

The halogenated phenolic structure is a common feature in fungicides, suggesting that the title compound could possess antifungal properties.[5] A standard method to screen for fungicidal activity is the poisoned food technique, which assesses the inhibition of mycelial growth.

Protocol 3: Fungicidal Activity Screening (Poisoned Food Technique)

Rationale: This in vitro method is a primary screen for fungistatic and fungicidal activity. It directly incorporates the test compound into the growth medium, allowing for a clear determination of its effect on fungal growth. Fusarium oxysporum and Botrytis cinerea are chosen as they are widespread and economically important plant pathogens.[12][13]

Materials:

-

Pure cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

Test compound dissolved in acetone

-

Sterile petri dishes

-

Positive control: A commercial fungicide (e.g., Carbendazim)

-

Negative control: PDA with acetone only

-

Incubator

Procedure:

-

Preparation of Poisoned Media:

-

Prepare a stock solution of the test compound in acetone.

-

Autoclave the PDA medium and allow it to cool to about 45-50°C.

-

Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 ppm). Ensure the acetone concentration is consistent across all plates, including the negative control.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From a 7-day-old culture of the test fungus, cut a 5 mm diameter disc of mycelium using a sterile cork borer.

-

Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

-

-

Incubation and Observation:

-

Incubate the plates at 25±2°C.

-

Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

Inhibition (%) = [(C - T) / C] × 100

-

Where C = average diameter of the colony in the negative control, and T = average diameter of the colony in the treatment.

-

-

Determine the MIC (Minimum Inhibitory Concentration) and, if applicable, the MFC (Minimum Fungicidal Concentration).

-

Part 4: Evaluation of Insecticidal Activity

Phenoxy-containing compounds have also been explored as insecticides.[6] The activity of this compound can be evaluated against a common agricultural pest using a leaf-dip bioassay.

Protocol 4: Insecticidal Activity Screening (Leaf-Dip Bioassay)

Rationale: This method tests for contact and ingestion toxicity. It is a standard laboratory assay for evaluating insecticides against leaf-eating insects like the cotton leafworm (Spodoptera littoralis), a polyphagous pest.[6][14]

Materials:

-

Second or third instar larvae of Spodoptera littoralis

-

Cabbage or lettuce leaves

-

Test compound dissolved in an appropriate solvent (e.g., acetone or ethanol) with a surfactant (e.g., Triton X-100 or Tween-20)

-

Positive control: A commercial insecticide

-

Negative control: Solvent + surfactant solution

-

Ventilated containers for rearing

Procedure:

-

Preparation of Treatment Solutions:

-

Prepare a stock solution and serial dilutions of the test compound to achieve final concentrations (e.g., 50, 100, 250, 500, 1000 ppm).

-

-

Leaf Treatment:

-

Cut fresh cabbage leaves into discs of a uniform size (e.g., 5 cm diameter).

-

Dip each leaf disc into the respective treatment or control solution for 10-15 seconds.

-

Allow the leaves to air-dry completely on a wire rack.

-

-

Bioassay:

-

Place one treated leaf disc into each ventilated container.

-

Introduce 10 larvae into each container.

-

Maintain the containers in a controlled environment (e.g., 26±2°C, >60% relative humidity).

-

Use at least three to five replicates for each concentration.

-

-

Data Collection:

-

Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

-

-

Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Calculate the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values using probit analysis.

-

Conclusion

This compound presents a compelling target for agrochemical research due to its hybrid structure. The protocols detailed in this guide offer a systematic and scientifically rigorous pathway to elucidate its biological activity profile. By exploring its potential as a herbicide, fungicide, and insecticide, researchers can effectively determine its most promising application in the vital field of crop protection. The true potential of this molecule awaits discovery through the diligent application of these experimental frameworks.

References

- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC. (2025, October 13).

-

Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. (2023, July 26). [Link]

-

Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Publishing. [Link]

-

Phenoxy herbicide - Wikipedia. [Link]

-

Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents - MDPI. (2023, July 14). [Link]

-

Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis - ResearchGate. (2021, December 14). [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. [Link]

-

Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - ResearchGate. (2025, October 7). [Link]

-

Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals. (2026, January 29). [Link]

-

Enhancing Agrochemical Efficacy with 4-Bromo-2,6-difluorophenol: A Synthesis Perspective. (2026, February 12). [Link]

-

Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis - PMC. [Link]

-

Ovicidal, larvicidal and pupicidal activity of the ethyl acetate extracts from soil actinomycetes against tobacco caterpillar, Spodoptera litura (Lepidoptera: Noctuidae) - ResearchGate. (2024, July 24). [Link]

-

Repurposing of natural compound derivatives for control of foodborne fungi and mycotoxins - Sciforum. (2024, December 2). [Link]

-

4-Bromo-2-fluoro-6-hydroxybenzaldehyde - PubChem. [Link]

-

Antifungal Activity and Effect of Plant-Associated Bacteria on Phenolic Synthesis of Quercus robur L. - MDPI. (2023, March 17). [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. cdn.nufarm.com [cdn.nufarm.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

[1]

Executive Summary

This application note details the strategic functionalization of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate (referred to herein as Substrate-A ). This molecule represents a "Triad of Reactivity"—containing an aryl bromide, an electrophilic aldehyde, and a base-sensitive ethyl ester.

While the aryl bromide offers a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), the presence of the aldehyde and ester imposes strict chemoselectivity constraints.[1] Standard aqueous/basic conditions often lead to ester hydrolysis (saponification) or aldol condensation side reactions.[1]

This guide provides a self-validating protocol using anhydrous conditions and specialized ligand systems to effect cross-coupling while preserving the delicate oxidation state and ester functionality of the scaffold.[1]

Strategic Analysis: The Reactivity Triad

Before initiating experimentation, researchers must understand the competing pathways inherent to Substrate-A .[1]

| Functional Group | Role | Risk Factor | Mitigation Strategy |

| Aryl Bromide | Reaction Center | Low reactivity if catalyst is deactivated by CHO.[1] | Use electron-rich phosphines (e.g., SPhos, XPhos) to facilitate oxidative addition. |

| Formyl (-CHO) | Ortho-substituent | Poisoning of Pd(0); Aldol condensation; Cannizzaro reaction.[1] | Avoid strong hydroxide bases; maintain inert atmosphere; use non-enocizable bases ( |

| Ethyl Ester | Side Chain | Hydrolysis to carboxylic acid; Transesterification.[1] | Strict exclusion of water ; Avoid alkoxide bases (NaOMe/NaOEt); Use sterically bulky bases ( |

Mechanistic Pathway & Decision Logic[1]

The following diagram illustrates the decision matrix for optimizing the coupling reaction.

Figure 1: Strategic workflow for selecting reaction conditions based on the coupling partner.

Detailed Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is optimized for coupling Substrate-A with aryl boronic acids (e.g., Phenylboronic acid or Pyridine-3-boronic acid).[1] The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is critical; it forms a highly active Pd species that operates at moderate temperatures, preventing thermal degradation of the aldehyde.

Materials & Reagents[2]

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst Precursor: Palladium(II) Acetate (

) (2 mol%) -

Ligand: SPhos (4 mol%)

-

Base: Potassium Phosphate Tribasic (

), finely ground, anhydrous (2.0 equiv) -

Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology

Phase 1: Catalyst Pre-complexation (Critical for Activity)

-

In a glovebox or under Argon flow, charge a dry reaction vial with

and SPhos. -

Add anhydrous Toluene (1 mL per mmol substrate).

-

Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange to a pale yellow/clear solution, indicating the formation of the active

species.

Phase 2: Reaction Assembly

4. To the catalyst solution, add Substrate-A (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).[1]

5. Add the anhydrous

Phase 3: Monitoring & Workup 8. TLC Monitor: Check after 2 hours.

- Visualization: UV (254 nm).[1][2] The product will likely be more polar than the starting bromide but less polar than the boronic acid.[1]

- Stain: DNP (2,4-Dinitrophenylhydrazine) stain will confirm the presence of the aldehyde (orange/red spot) in the product.

- Quench: Once conversion >95%, cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black.[1] Rinse with Ethyl Acetate.[1]

- Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).[1]

Expected Analytical Data (Self-Validation)

-

1H NMR (CDCl3):

Alternative Protocol: Buchwald-Hartwig Amination[1]

If the target is an amino-derivative (similar to Selexipag intermediates), use this modified protocol to prevent aldehyde interference with the amine nucleophile.

-

Catalyst:

(1 mol%) / Xantphos (2 mol%). -

Base: Cesium Carbonate (

), anhydrous. -

Temperature: 90°C.

-

Note: If the amine partner is primary (

), there is a high risk of Schiff base formation with the aldehyde. In such cases, protect the aldehyde as an acetal (using ethylene glycol/TsOH) prior to coupling.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product is a Carboxylic Acid | Hydrolysis of ester.[1] | Ensure |

| Low Conversion (<20%) | Catalyst poisoning by CHO.[1] | Increase catalyst loading to 5 mol%. Switch to XPhos ligand. |

| Complex Mixture (TLC) | Aldol condensation. | Lower temperature to 60°C. Extend reaction time. |

| Debromination (H-Substituted) | Ensure solvent is strictly degassed (remove |

References

-

Suzuki-Miyaura Coupling Mechanisms

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

-

Chemoselective Coupling (Aldehyde/Ester Tolerance)

-

Selexipag Chemistry (Contextual Analog)

- Kuwano, K., et al. (2007). Synthesis and evaluation of novel pyrazine derivatives as orally active prostacyclin receptor agonists. Journal of Medicinal Chemistry.

-

Patent Context: US Patent 7,205,302 (Actelion Pharmaceuticals).[1][6] Describes the synthesis of diphenylpyrazine intermediates compatible with ether/ester linkages. Link

-

SPhos Ligand Utility

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Link

-

Disclaimer: This protocol involves the use of transition metal catalysts and organic solvents.[1][7] All procedures should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

- 1. veeprho.com [veeprho.com]

- 2. rsc.org [rsc.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 6. WO2017042828A2 - Process for the preparation of selexipag and intermediates thereof - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

stability of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate under acidic/basic conditions

Executive Summary

This guide addresses the stability profile of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate (referred to herein as Compound A ). As a polyfunctional scaffold containing an ethyl ester , an aryl aldehyde , and a halogenated phenoxy core , Compound A presents distinct stability challenges.

The Golden Rule: This compound is kinetically stable in neutral aprotic solvents (DMSO, DMF, MeCN) but exhibits thermodynamic instability in protic media, particularly under basic conditions.

Molecule Analysis & Reactivity Hotspots

To understand the troubleshooting steps, we must first dissect the molecule's reactive centers.

| Functional Group | Reactivity Profile | Critical Risk |

| Ethyl Ester ( | Susceptible to hydrolysis. | High: Rapidly converts to the carboxylic acid in base; slowly equilibrates in acid. |

| Aryl Aldehyde ( | Electrophilic; susceptible to oxidation/reduction. | Moderate: Risks acetal formation (in alcohols) or Cannizzaro reaction (in strong base). |

| Halogenated Core ( | Electron-withdrawing; activates the ring. | Low: Generally stable, but the 2-fluoro position is activated for |

Stability in Acidic Conditions

Context: Workup, HPLC mobile phases, or reductive amination conditions.

The Mechanism: The "Silent Drift"

In acidic media, Compound A faces two competing equilibria. Unlike basic decomposition, these are often reversible, leading to confusing analytical data rather than total sample loss.

-

Ester Hydrolysis (Slow): Acid-catalyzed hydrolysis is an equilibrium process. In the presence of water, the ester converts to the free acid.

-

Acetal Formation (Fast): If dissolved in alcohols (MeOH, EtOH) with trace acid, the C-6 formyl group rapidly converts to a hemiacetal or acetal.

Visualizing the Acidic Pathway

Figure 1: Acid-catalyzed pathways. Note that acetal formation (yellow) often occurs faster than hydrolysis (red) in alcoholic HPLC solvents.

Troubleshooting Acidic Scenarios

Q: I see a "split peak" or a new peak at [M+14] or [M+32] in my LC-MS. Is my compound degrading?

-

Diagnosis: This is likely acetal formation , not permanent degradation.

-

Cause: If you use Methanol (MeOH) as a solvent or mobile phase with an acidic modifier (Formic Acid/TFA), the aldehyde forms a hemiacetal (+32 Da for MeOH) or dimethyl acetal.

-

Solution: Switch to Acetonitrile (MeCN) and water. Avoid alcohols in the sample diluent if the run time is long.

Q: My yield dropped after an acidic workup (1N HCl).

-

Diagnosis: Partial ester hydrolysis.

-

Cause: While slower than base hydrolysis, the electron-withdrawing fluorine and bromine atoms make the ester carbonyl more electrophilic, accelerating acid hydrolysis compared to simple alkyl esters [1].

-

Solution: Use weaker acids (e.g., citric acid or ammonium chloride) and keep the temperature near

. Perform phase separation quickly.

Stability in Basic Conditions

Context: Saponification, nucleophilic substitutions, or basic extractions.

The Mechanism: The "Rapid Cascade"

Basic conditions are far more destructive. The presence of the phenoxy group and the halogens creates a "pull" effect (inductive withdrawal), making the ester carbonyl highly susceptible to nucleophilic attack by hydroxide (

-

Saponification (Irreversible): The ethyl ester is cleaved to form the carboxylate salt. This is the dominant pathway.

-

Cannizzaro Reaction (Secondary): In strong bases (NaOH/KOH), the aldehyde (lacking

-hydrogens) can undergo disproportionation to form the benzyl alcohol and benzoic acid derivative [2].[1]

Visualizing the Basic Pathway

Figure 2: Base-mediated degradation. Saponification is the primary risk, occurring even with mild bases over extended periods.

Troubleshooting Basic Scenarios

Q: The compound disappeared during extraction with sat.

-

Diagnosis: Saponification.

-

Cause: Even mild bases like bicarbonate can hydrolyze activated phenoxy esters over time.

-

Solution: Limit contact time to <10 minutes. Keep phases cold (

). Alternatively, use a pH 6-7 phosphate buffer instead of bicarbonate.

Q: I tried to use this molecule in a reductive amination, but the aldehyde peak vanished before I added the reducing agent.

-

Diagnosis: If the amine was free-based (basic pH), it may have triggered a reaction with the ester or formed a stable imine that hydrolyzed the ester.

-

Solution: Pre-form the imine in neutral conditions (using molecular sieves to remove water) before adding the reducing agent. Avoid excess base.

Recommended Protocols

Protocol A: Stability Check (HPLC)

Use this to validate the integrity of your batch.

-

Sample Prep: Dissolve 1 mg of Compound A in 1 mL of Acetonitrile (Do NOT use Methanol).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Note: Avoid high pH buffers (Ammonium Bicarbonate).

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 280 nm (Aldehyde).

-

Pass Criteria: Single peak >95%.

-

Fail (Peak splitting): Check if MeOH was used.

-

Fail (Fronting peak): Indicates hydrolysis to acid (more polar).

-

Protocol B: Storage Guidelines

| Condition | Recommendation | Reason |

| Temperature | Slows spontaneous hydrolysis. | |

| Atmosphere | Argon/Nitrogen | Prevents air oxidation of the aldehyde to carboxylic acid. |

| Solvent | Solid state preferred | Esters degrade faster in solution. |

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Hydrolysis of Esters: Electron-withdrawing groups on the phenoxy ring increase the electrophilicity of the carbonyl carbon).

-

Geissman, T. A. (2011). The Cannizzaro Reaction. Organic Reactions, 2, 94-113. (Defines the scope of base-induced disproportionation of benzaldehydes).

-

Mizuta, S., et al. (2024).[2] Nucleophilic fluorine substitution reaction of 2-bromo-2-phenoxyacetonitriles. RSC Advances. (Provides context on the reactivity of halogenated phenoxy derivatives).

Sources

optimization of reaction parameters for Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Ticket ID: OPT-2161554 Subject: Optimization & Troubleshooting for Williamson Ether Synthesis of Highly Substituted Salicylaldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Reaction Profile

This guide addresses the synthesis of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate (CAS: 2161554-52-3). This molecule is a critical "linker-ready" scaffold, frequently employed in the development of PROTACs (Proteolysis Targeting Chimeras) and BCL6 inhibitors.

The synthesis is a Williamson Ether Synthesis , reacting a highly substituted phenol with an

The Challenge

Unlike simple phenol alkylations, this specific substrate presents a unique "Push-Pull" conflict:

-

Electronic Deactivation: The ortho-formyl, ortho-fluoro, and para-bromo groups are strong Electron Withdrawing Groups (EWGs). They significantly lower the pKa of the phenol (making deprotonation easy) but also reduce the nucleophilicity of the resulting phenoxide ion.

-

Steric Hindrance: The reaction site is flanked by a formyl group and a fluorine atom, creating a "steric wall" that impedes the

attack on the ethyl bromoacetate.

Success relies on balancing nucleophilicity against ester stability.

Standard Operating Procedure (SOP)

Note: This protocol is optimized for 1-10g scale. For >100g, consult the Process Safety section.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | Substrate | 1.0 | Limiting reagent. |

| Ethyl Bromoacetate | Electrophile | 1.2 - 1.5 | Excess drives kinetics; susceptible to hydrolysis. |

| Potassium Carbonate ( | Base | 1.5 - 2.0 | Anhydrous, granular (ground to powder is better). |

| Potassium Iodide (KI) | Catalyst | 0.1 | Critical: In-situ Finkelstein reaction. |

| DMF (N,N-Dimethylformamide) | Solvent | [0.2 - 0.5 M] | Must be anhydrous (<0.1% |

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

or Ar. -

Solubilization: Dissolve the phenolic substrate (1.0 eq) in anhydrous DMF (concentration ~0.3 M).

-

Deprotonation: Add

(1.5 eq) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.-

Observation: The solution often turns bright yellow/orange due to phenoxide formation.

-

-

Addition: Add KI (0.1 eq) followed by dropwise addition of Ethyl Bromoacetate (1.2 eq).

-

Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS every 2 hours.

-

Standard Time: 3–6 hours.

-

-

Workup:

-

Cool to RT. Pour into ice-cold water (5x reaction volume).

-

Precipitation: The product often precipitates as a solid. Filter and wash with cold water.

-

Extraction (if oil forms): Extract with EtOAc (3x). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over

.

-

-

Purification: Recrystallization from EtOH/Heptane or Flash Column Chromatography (Hexane/EtOAc).

Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical role of the Iodide catalyst in overcoming the steric/electronic deactivation of the substrate.

Caption: Figure 1. Catalytic cycle showing the conversion of the alkyl bromide to the more reactive alkyl iodide to overcome steric hindrance.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at ~60% conversion. Adding more base/reagent doesn't help.

Diagnosis: This is likely due to the "Salting Out" effect or catalyst poisoning.

-

The Cause: As the reaction proceeds, KBr precipitates. If the stirring is inefficient, the salts coat the

surface, stopping deprotonation. -

The Fix:

-

Ensure vigorous stirring (vortex).

-

Add 18-Crown-6 (0.05 eq): This phase transfer catalyst solubilizes the potassium cation, making the carbonate more available and "naked," significantly boosting reactivity.

-

Increase temperature to 80°C (carefully monitor for ester hydrolysis).

-

Q2: I see a major impurity with Mass [M-28].

Diagnosis: Ester Hydrolysis followed by Decarboxylation (or just Hydrolysis).

-

The Cause: The reaction medium is too "wet" or the base is too strong. The ethyl ester is hydrolyzing to the carboxylic acid (

), which may not ionize well in MS or decarboxylate. -

The Fix:

-

Dry your solvent: DMF is hygroscopic. Use molecular sieves (4Å) for 24h prior to use.

-

Switch Base: If

causes hydrolysis, switch to

-

Q3: Can I use Sodium Hydride (NaH) to speed this up?

Recommendation: NO.

-

Reasoning: While NaH is a faster base, it is "overkill" for this substrate (Phenol pKa < 8). NaH often contains hydroxide impurities (NaOH) that will rapidly saponify your ethyl ester to the acid. Furthermore, the high localized basicity can cause side reactions with the aldehyde (Cannizzaro disproportionation). Sticking to Carbonate bases preserves the ester and aldehyde integrity.

Optimization Matrix

Use this table to select conditions based on your available resources and constraints.

| Variable | Condition A (Standard) | Condition B (High Speed) | Condition C (Green/Mild) |

| Solvent | DMF | NMP | Acetone |

| Base | |||

| Temp | 60°C | 50°C | Reflux (56°C) |

| Time | 4-6 hours | 1-2 hours | 12-18 hours |

| Pros | Reliable, high solubility. | Very fast, high conversion. | Easy workup (evaporation), non-toxic. |

| Cons | DMF removal requires washing. | NMP is hard to remove. | Slow kinetics; requires long reflux. |

Diagnostic Flowchart

Follow this logic path if your isolated yield is below 70%.

Caption: Figure 2. Decision tree for diagnosing yield loss in substituted salicylaldehyde alkylations.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Section: Williamson Ether Synthesis).

-

BenchChem. (2025).[1][2] The Aldehyde Group in Substituted Salicylaldehydes: A Technical Guide to Reactivity.

-

MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.

/Acetone protocols for similar scaffolds). -

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting.

Sources

Technical Support: Analytical Control Strategy for Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Introduction

Welcome to the technical support hub for Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate . This compound is a critical pharmacophore intermediate, often utilized in the synthesis of Aldose Reductase Inhibitors (ARIs) and COX-2 inhibitors.[1][2] Its structural complexity—featuring an aldehyde , an ethyl ester , and a halogenated aromatic ring —presents unique analytical challenges.[1]

This guide moves beyond basic "recipes" to explain the causality of analytical behaviors, ensuring you can troubleshoot stalled reactions, impurity co-elution, and stability issues with authority.

Module 1: High-Performance Liquid Chromatography (HPLC)

The primary tool for quantitative purity and reaction monitoring.[3]

The "Gold Standard" Method

Objective: Separate the starting material (Phenol) from the Product (Ester) and the Hydrolysis Impurity (Acid).[1][2]

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters SunFire), 3.5 µm, 4.6 x 150 mm | High carbon load provides necessary retention for the hydrophobic halogenated ring.[3][1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Critical: Acidic pH (~2.[3]7) suppresses the ionization of the phenolic starting material ( |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for aldehydes and prevents potential acetal formation during the run.[1] |

| Gradient | 0-2 min: 30% B (Isocratic)2-15 min: 30% | The initial isocratic hold ensures the polar phenol elutes well before the hydrophobic ester.[3] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[3][1] |

| Detection | UV @ 254 nm & 280 nm | The aromatic ring absorbs strongly here.[3][1] 280 nm is more selective for the aldehyde conjugation.[1] |

| Column Temp | 30°C | Maintains reproducible retention times.[3][1] |

Troubleshooting HPLC Anomalies

Q: Why do I see a "ghost peak" splitting my product peak?

-

Diagnosis: On-column Hydrolysis. If your sample diluent is basic or neutral water/methanol and sits in the autosampler, the ethyl ester can hydrolyze to the carboxylic acid.[1]

-

Fix: Use anhydrous Acetonitrile as the sample diluent.[1] If water is necessary for solubility, ensure it is acidified (0.1% Formic Acid).[1]

Q: The starting material (Phenol) is tailing severely.

-

Diagnosis: Silanol Interaction. The phenolic hydroxyl group is interacting with free silanols on the silica support.[1]

-

Fix: Increase buffer strength (e.g., move to 10mM Ammonium Formate pH 3.0) or use an "end-capped" column specifically designed for bases/phenols.[3]

Module 2: Reaction Monitoring (IPC)

Real-time decision making during the alkylation step.[3]

Context: The synthesis typically involves reacting 4-bromo-2-fluoro-6-hydroxybenzaldehyde with ethyl bromoacetate using a base (e.g.,

The "Stalled Reaction" Scenario

Symptom: HPLC shows 60% Product and 40% Starting Material, but the ratio hasn't changed in 4 hours.

-

Root Cause 1 (Moisture): Water in the solvent (DMF/Acetone) solvates the carbonate base, reducing its nucleophilicity (the "cage effect").[1]

-

Root Cause 2 (Base Particle Size): Granular

has low surface area. -

Corrective Action:

Visualizing the IPC Logic

Caption: Logical workflow for In-Process Control (IPC) monitoring of the alkylation reaction.

Module 3: Structural Confirmation & Impurity Profiling

Verifying identity using Mass Spectrometry and NMR.[1]

Mass Spectrometry (LC-MS)

Critical Attribute: The Bromine Isotope Pattern.[3]

-

Observation: In the Mass Spectrum (ESI+), you must observe a 1:1 doublet separated by 2 amu.[1]

-

Why it matters: If this 1:1 ratio is distorted, you likely have a dechlorination/debromination impurity or an interference.[1]

-

Fluorine Effect: Fluorine (

) is monoisotopic.[4] It does not add to the isotope pattern complexity but provides a slight negative mass defect.[1]

NMR Spectroscopy ( )

Key Diagnostic Signals (in